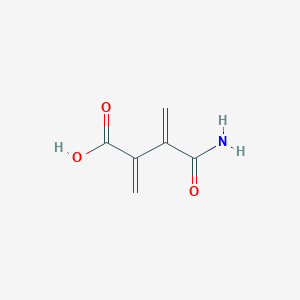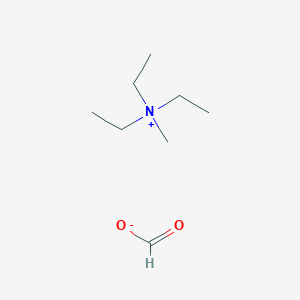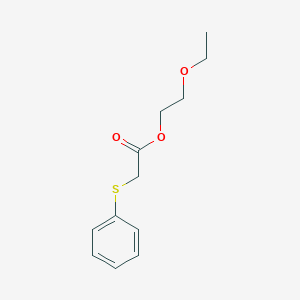
2-Ethoxyethyl (phenylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl (phenylsulfanyl)acetate is an organic compound with a unique structure that combines an ethoxyethyl group, a phenylsulfanyl group, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-ethoxyethanol with phenylsulfanylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl (phenylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
2-Ethoxyethyl (phenylsulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxyethyl (phenylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the ethoxyethyl and acetate groups.
Ethyl phenylsulfanylacetate: Similar but with an ethyl group instead of an ethoxyethyl group.
Uniqueness
2-Ethoxyethyl (phenylsulfanyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
174872-92-5 |
|---|---|
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
2-ethoxyethyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C12H16O3S/c1-2-14-8-9-15-12(13)10-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clé InChI |
LVJAZWRUYYLLQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


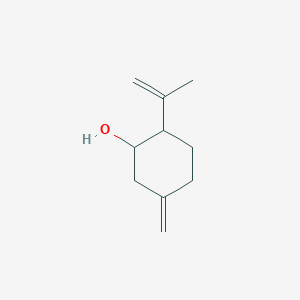
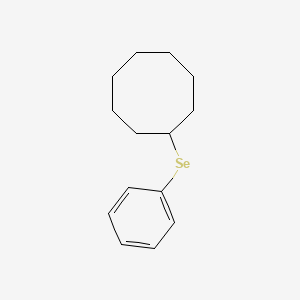
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
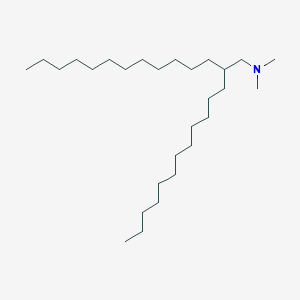
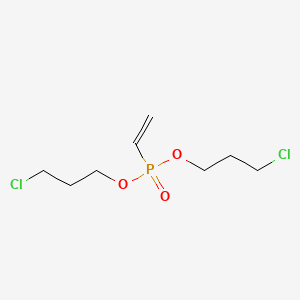
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
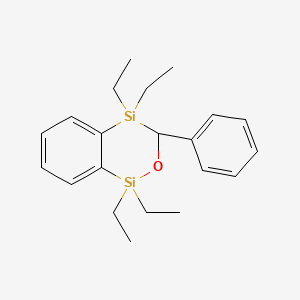
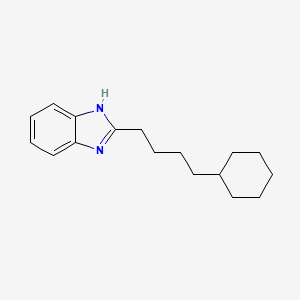
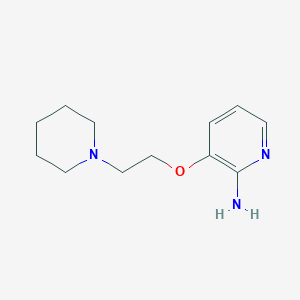
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
